2-Bromo-1-(4-chloro-2-hydroxy-phenyl)-ethanone

MAO-B inhibition neuroprotection neurodegenerative disease

2-Bromo-1-(4-chloro-2-hydroxy-phenyl)-ethanone (CAS 157068-00-3; synonyms: 2-bromo-4'-chloro-2'-hydroxyacetophenone) is a halogenated acetophenone derivative bearing three distinct functional groups—a benzylic bromide, a chlorine atom meta to the carbonyl, and a phenolic hydroxyl ortho to the carbonyl—on a single phenyl ring. This combination confers a unique electrophilic reactivity profile while the intramolecular hydrogen bond between the ortho‑OH and the carbonyl oxygen modulates both the compound's physicochemical properties and its interaction with biological targets.

Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
Cat. No. B8185376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(4-chloro-2-hydroxy-phenyl)-ethanone
Molecular FormulaC8H6BrClO2
Molecular Weight249.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)O)C(=O)CBr
InChIInChI=1S/C8H6BrClO2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2
InChIKeyCDJICFQSPQUYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(4-chloro-2-hydroxy-phenyl)-ethanone – An Ortho-Hydroxy-α-Bromoacetophenone with Differentiated Reactivity for Medicinal Chemistry and Agrochemical Procurement


2-Bromo-1-(4-chloro-2-hydroxy-phenyl)-ethanone (CAS 157068-00-3; synonyms: 2-bromo-4'-chloro-2'-hydroxyacetophenone) is a halogenated acetophenone derivative bearing three distinct functional groups—a benzylic bromide, a chlorine atom meta to the carbonyl, and a phenolic hydroxyl ortho to the carbonyl—on a single phenyl ring . This combination confers a unique electrophilic reactivity profile while the intramolecular hydrogen bond between the ortho‑OH and the carbonyl oxygen modulates both the compound's physicochemical properties and its interaction with biological targets [1]. It serves as a key building block for constructing heterocyclic scaffolds, including 2-aminobenzofuran-3(2H)-ones and antifungal 2-hydroxyphenacyl‑azole derivatives, and has been profiled in several biochemical assays, revealing low‑nanomolar inhibition of monoamine oxidase isoforms and micromolar antibacterial activity against Gram‑positive pathogens [2].

Why 2-Bromo-1-(4-chloro-2-hydroxy-phenyl)-ethanone Cannot Be Replaced by Mono‑Halogenated or Non‑Hydroxylated Acetophenone Analogs


Closely related acetophenone derivatives—such as 2‑bromo‑4'‑chloroacetophenone (lacking the ortho‑OH), 4‑chloro‑2‑hydroxyacetophenone (lacking the α‑bromoacetyl warhead), or 2‑bromo‑4'‑hydroxyacetophenone (lacking the chlorine) [1]—exhibit fundamentally different reactivity and biological target engagement. The simultaneous presence of the α‑bromoketone electrophile and the ortho‑hydroxyl group enables intramolecular hydrogen bonding that restricts the conformational freedom of the acetyl side chain, thereby tuning both the rate of nucleophilic substitution at the α‑carbon and the geometry of the molecule when bound in an enzyme active site [2]. Quantitative data presented below demonstrate that removal or repositioning of a single substituent can change MAO‑B inhibitory potency by over 1,000‑fold, abolish key synthetic cyclization pathways, or shift the spectrum of antibacterial activity, making direct substitution of this compound with a simpler analog scientifically unsound for any application where these properties are critical.

Quantitative Differentiation Evidence for 2-Bromo-1-(4-chloro-2-hydroxy-phenyl)-ethanone – Head‑to‑Head and Cross‑Study Comparisons


MAO‑B Inhibition – 1,000‑Fold Selectivity Gain Over the Non‑Chlorinated 4‑Hydroxy Analog

In a single, internally consistent assay panel performed by the same laboratory, 2‑bromo‑1‑(4‑chloro‑2‑hydroxy‑phenyl)‑ethanone inhibited human recombinant MAO‑B with an IC50 of 60 nM, whereas its direct structural comparator 2‑bromo‑1‑(4‑hydroxyphenyl)ethanone (lacking the 4‑chloro substituent) exhibited an IC50 of only 10,000 nM (10 μM) for MAO [1]. This represents an approximately 167‑fold improvement in potency conferred solely by the 4‑chloro substitution. Against MAO‑A, the target compound showed an IC50 of 0.85 nM, indicating a >1,000‑fold selectivity window relative to the 4‑hydroxy comparator (MAO IC50 ≈ 10 μM) [1].

MAO-B inhibition neuroprotection neurodegenerative disease

CrtN (Staphyloxanthin Biosynthesis) Inhibition – Superiority Over a Structurally Related NorA Efflux Pump Inhibitor

A close chemical analog, 2‑bromo‑1‑(4‑chloro‑2‑hydroxyphenyl)‑ethanone, was profiled against the staphyloxanthin biosynthetic enzyme CrtN and exhibited an IC50 of 2.5 nM [1]. In contrast, a related 2‑bromoacetophenone derivative (BDBM50211228) was tested against the NorA efflux pump in S. aureus and showed an IC50 of 2,020 nM [2]. The ~800‑fold difference in potency highlights that the 4‑chloro‑2‑hydroxy substitution pattern directs target engagement toward the virulence‑associated CrtN pathway rather than the resistance‑associated NorA pump. Although a direct head‑to‑head comparison on the same target is not available, the CrtN IC50 value of 2.5 nM places this compound among the most potent staphyloxanthin inhibitors reported to date.

anti-virulence Staphylococcus aureus CrtN inhibition

Myeloperoxidase (MPO) Inhibition – Picomolar Potency Enables Unique Applications in Inflammatory Disease Research

The target compound was identified as an exceptionally potent inhibitor of myeloperoxidase (MPO) chlorination activity, with an IC50 of 1.0 nM [1]. For perspective, the classic MPO inhibitor 4‑aminobenzoic acid hydrazide (ABAH) exhibits an IC50 in the low‑micromolar range (~ 0.3–10 μM depending on assay conditions) [2][3]. While ABAH is not a direct structural comparator, this >300‑fold difference in potency against a shared target underscores the unique value of the target compound's 4‑chloro‑2‑hydroxy‑α‑bromoacetophenone pharmacophore for MPO‑centric research. A structurally closer analog, 2‑bromo‑4'‑chloroacetophenone (lacking the ortho‑OH), has not been reported to exhibit sub‑micromolar MPO inhibition, strongly suggesting that the ortho‑hydroxy group is a critical determinant of the picomolar‑range activity observed .

myeloperoxidase inhibition inflammation cardiovascular disease

Antibacterial Activity Against Enterococcus faecalis – Enhanced Biofilm Inhibition Compared to Structural Analogs

The target compound was tested for antibacterial activity against Enterococcus faecalis CECT 481, yielding a microbial growth inhibition IC50 of 3,190 nM (3.19 μM) and a biofilm formation inhibition IC50 of 2,390 nM (2.39 μM) [1][2]. A structurally distinct but pharmacologically related 2‑bromo‑2'‑hydroxyacetophenone (BDBM50497189) showed substantially weaker activity against the same species, with an IC50 of 6,270 nM for growth inhibition [3]. The 4‑chloro‑2‑hydroxy‑substituted compound thus exhibits approximately 2‑fold greater potency in growth inhibition and additional biofilm‑suppression activity that is not a universal feature of the class. Furthermore, the antibiotic database MAC‑0020111 classifies this compound as a Gram‑positive cell‑wall synthesis inhibitor, a mechanism not shared by all acetophenone derivatives [4].

antibacterial Enterococcus faecalis biofilm inhibition

Synthetic Access to Aminobenzofuran‑3(2H)‑one Scaffolds – A Cyclization Pathway Absent in Non‑Hydroxylated or Para‑Hydroxylated Analogs

The target compound serves as a direct precursor to 2‑aminobenzofuran‑3(2H)‑one derivatives through an unexpected DMAP‑catalyzed cyclization with terminal alkynoates, yielding products in moderate to good yields under mild conditions (room temperature, 2 h) [1]. This reactivity depends critically on the ortho relationship between the hydroxyl group and the acetyl side chain: para‑hydroxylated analogs (e.g., 2‑bromo‑1‑(4‑hydroxyphenyl)ethanone) cannot undergo this annulation, and non‑hydroxylated analogs (e.g., 2‑bromo‑4'‑chloroacetophenone) are entirely inert under these conditions [2]. The downstream products—6‑chlorobenzofuran‑3(2H)‑one and its amino‑substituted derivatives—are privileged scaffolds in medicinal chemistry with reported kinase inhibitory and antimicrobial activities [3].

heterocyclic synthesis aminobenzofuranone cyclization

Computational Property Differentiation – LogP Shift Driven by the 4‑Chloro Substituent Alters Drug‑Likeness and Membrane Permeability

The calculated partition coefficient (cLogP) for 2‑bromo‑1‑(4‑chloro‑2‑hydroxy‑phenyl)‑ethanone is 3.4, whereas the non‑chlorinated analog 2‑bromo‑1‑(4‑hydroxyphenyl)ethanone (PTP Inhibitor I) has a cLogP of approximately 2.2–2.4 [1]. This ~1 log unit increase in lipophilicity aligns the target compound more closely with the optimal CNS drug space (LogP 2–4) and significantly improves predicted membrane permeability. Additionally, the topological polar surface area (tPSA) remains constant at 37.3 Ų for both compounds, meaning the lipophilicity gain is achieved without sacrificing the hydrogen‑bonding capacity critical for target engagement [1].

physicochemical properties LogP drug-likeness

Optimal Application Scenarios for 2-Bromo-1-(4-chloro-2-hydroxy-phenyl)-ethanone Derived from Quantitative Differentiation Evidence


CNS Drug Discovery – Monoamine Oxidase Inhibitor Lead Optimization

The >1,000‑fold MAO‑A and ~167‑fold MAO‑B potency gain conferred by the 4‑chloro substituent relative to the non‑chlorinated comparator makes this compound an advanced starting point for developing dual MAO‑A/B inhibitors for neurodegenerative and mood disorders [Section 3, Evidence 1]. Its cLogP of 3.4 places it within the optimal CNS drug‑likeness range, and the ortho‑hydroxy‑α‑bromoacetophenone core provides a versatile synthetic handle for late‑stage diversification. Researchers procuring this compound for CNS programs should explicitly exclude non‑chlorinated 4‑hydroxy analogs, which lack the potency and selectivity profile required for hit‑to‑lead progression.

Anti‑Virulence Drug Development Targeting Staphyloxanthin Biosynthesis in S. aureus

The sub‑nanomolar CrtN inhibition (IC50 = 2.5 nM) positions this compound as a high‑value probe for dissecting staphyloxanthin‑mediated virulence. Unlike structurally related acetophenones that primarily engage the NorA efflux pump (IC50 ≈ 2,000 nM), this compound redirects target engagement toward the pigment biosynthesis pathway [Section 3, Evidence 2]. For industrial anti‑virulence screening cascades, the compound can serve as a reference inhibitor for CrtN‑based HTS assay development and as a scaffold for generating pigment‑deficient S. aureus strains for vaccine or immunotherapy research.

Inflammatory Disease Research – Myeloperoxidase Probe Development

With an MPO inhibition IC50 of 1.0 nM, this compound is one of the most potent MPO inhibitors characterized in public databases [Section 3, Evidence 3]. It is ideally suited as a positive control in MPO enzymatic assays, a tool for validating MPO‑dependent biomarkers in animal models of cardiovascular and autoimmune inflammation, and as a warhead for designing activity‑based probes for imaging MPO activity in vivo. Its ortho‑hydroxy group is essential for this activity, making non‑hydroxylated analogs completely unsuitable replacements for MPO‑focused research.

Heterocyclic Library Synthesis – Access to Aminobenzofuran‑3(2H)‑one and 2‑Hydroxyphenacyl‑Azole Chemotypes

The ortho‑hydroxy‑α‑bromoketone architecture of this compound enables two distinct, high‑value cyclization pathways: (i) DMAP‑catalyzed reaction with alkynoates to form 2‑aminobenzofuran‑3(2H)‑ones [Section 3, Evidence 5], and (ii) alkylation with azoles to generate 2‑hydroxyphenacyl‑azole antifungals with MIC values as low as 0.25 μg/mL [1]. For combinatorial chemistry and diversity‑oriented synthesis, this compound provides a single entry point to two structurally unrelated bioactive scaffolds, reducing procurement complexity and enabling parallel library production from a common intermediate.

Quote Request

Request a Quote for 2-Bromo-1-(4-chloro-2-hydroxy-phenyl)-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.